Cas no 2172256-53-8 (6-chloro-2H-chromene-3-sulfonamide)
6-chloro-2H-chromene-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-2H-chromene-3-sulfonamide
- EN300-1617055
- 2172256-53-8
-
- Inchi: 1S/C9H8ClNO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2,(H2,11,12,13)
- InChI Key: RGWALDVXSQAABU-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=C(CO2)S(N)(=O)=O
Computed Properties
- Exact Mass: 244.9913420g/mol
- Monoisotopic Mass: 244.9913420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 77.8Ų
6-chloro-2H-chromene-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1617055-0.05g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 0.05g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1617055-0.1g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 0.1g |
$1384.0 | 2023-06-04 | ||
| Enamine | EN300-1617055-0.25g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 0.25g |
$1447.0 | 2023-06-04 | ||
| Enamine | EN300-1617055-0.5g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 0.5g |
$1509.0 | 2023-06-04 | ||
| Enamine | EN300-1617055-1.0g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 1g |
$1572.0 | 2023-06-04 | ||
| Enamine | EN300-1617055-2.5g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 2.5g |
$3080.0 | 2023-06-04 | ||
| Enamine | EN300-1617055-5.0g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 5g |
$4557.0 | 2023-06-04 | ||
| Enamine | EN300-1617055-10.0g |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 10g |
$6758.0 | 2023-06-04 | ||
| Enamine | EN300-1617055-50mg |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 50mg |
$1320.0 | 2023-09-23 | ||
| Enamine | EN300-1617055-100mg |
6-chloro-2H-chromene-3-sulfonamide |
2172256-53-8 | 100mg |
$1384.0 | 2023-09-23 |
6-chloro-2H-chromene-3-sulfonamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 6-chloro-2H-chromene-3-sulfonamide
Recent Advances in the Study of 6-Chloro-2H-chromene-3-sulfonamide (CAS: 2172256-53-8) in Chemical Biology and Pharmaceutical Research
The compound 6-chloro-2H-chromene-3-sulfonamide (CAS: 2172256-53-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its chromene core and sulfonamide functional group, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its structure-activity relationships (SAR) to enhance its pharmacological properties.
One of the key findings from recent research is the compound's ability to modulate specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-chloro-2H-chromene-3-sulfonamide exhibits potent inhibitory effects on certain enzymes involved in inflammatory responses. The study utilized in vitro assays and molecular docking simulations to identify the binding interactions between the compound and its target proteins, providing valuable insights for further drug development.
In addition to its anti-inflammatory properties, 6-chloro-2H-chromene-3-sulfonamide has also been investigated for its antimicrobial activity. A recent preprint on bioRxiv highlighted its efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways. These findings suggest that 6-chloro-2H-chromene-3-sulfonamide could serve as a lead compound for developing novel antibiotics.
Another area of interest is the compound's potential in oncology. Preliminary studies have shown that 6-chloro-2H-chromene-3-sulfonamide can induce apoptosis in certain cancer cell lines by activating pro-apoptotic proteins and inhibiting anti-apoptotic signals. A 2024 study in Cancer Research reported that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a favorable therapeutic window. Further in vivo studies are underway to validate these findings and assess the compound's pharmacokinetics and toxicity profiles.
The synthesis of 6-chloro-2H-chromene-3-sulfonamide has also been a focus of recent research. A team of chemists recently developed a more efficient and scalable synthetic route, as described in a 2023 article in Organic Process Research & Development. The new method reduces the number of steps and improves overall yield, making the compound more accessible for large-scale production and further biological testing.
In conclusion, 6-chloro-2H-chromene-3-sulfonamide (CAS: 2172256-53-8) represents a versatile and promising scaffold in chemical biology and drug discovery. Its diverse biological activities, coupled with recent advancements in its synthesis and mechanistic understanding, position it as a valuable candidate for further development. Future research should focus on optimizing its pharmacological properties, conducting comprehensive preclinical studies, and exploring its potential in combination therapies.
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